4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide

Lipophilicity Drug Discovery SAR

4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide (CAS 946337-85-5) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class. Its molecular formula is C20H24N2O3S, and it features a para-tert-butyl benzamide moiety linked to a phenyl ring that incorporates a 1,1-dioxo-thiazolidine (cyclic sulfonamide) substituent.

Molecular Formula C20H24N2O3S
Molecular Weight 372.48
CAS No. 946337-85-5
Cat. No. B2687982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide
CAS946337-85-5
Molecular FormulaC20H24N2O3S
Molecular Weight372.48
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
InChIInChI=1S/C20H24N2O3S/c1-20(2,3)16-7-5-15(6-8-16)19(23)21-17-9-11-18(12-10-17)22-13-4-14-26(22,24)25/h5-12H,4,13-14H2,1-3H3,(H,21,23)
InChIKeyWIFLMEUCYUNIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide (CAS 946337-85-5): Chemical Identity and Structural Class


4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide (CAS 946337-85-5) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class [1]. Its molecular formula is C20H24N2O3S, and it features a para-tert-butyl benzamide moiety linked to a phenyl ring that incorporates a 1,1-dioxo-thiazolidine (cyclic sulfonamide) substituent . This class of compounds has been historically investigated in patent literature for improving insulin resistance and providing hypoglycemic and lipid-lowering effects [2]. The compound is commercially available from multiple research chemical suppliers, indicating its use as a tool compound or intermediate in early-stage discovery research.

Critical Procurement Risk: Why 4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide Cannot Be Interchanged with Closest Analogs


For scientific procurement, substituting 4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide with its nearest structural analogs, such as the unsubstituted parent N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide (CAS 941931-93-7) or other ring-substituted variants, is not trivial. The presence of the 4-tert-butyl group on the benzamide ring is a key structural determinant predicted to significantly alter lipophilicity (cLogP), steric bulk, and potentially metabolic stability compared to the hydrogen-substituted analog . These physicochemical differences can directly impact target binding kinetics, cellular permeability, and off-target selectivity profiles, meaning that generic substitution without empirical validation risks compromising experimental reproducibility and drawing erroneous structure-activity relationship (SAR) conclusions [1].

Quantitative Differentiation Evidence for 4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide Against Analogs


Physicochemical Differentiation: Predicted Lipophilicity vs. Unsubstituted Parent Analog

A computed property comparison indicates that 4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide has a significantly higher predicted octanol-water partition coefficient (cLogP) than its unsubstituted parent analog, N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide (CAS 941931-93-7). Based on the structural difference, the addition of the tert-butyl group is estimated to increase cLogP by approximately 1.8-2.2 log units, indicating substantially greater hydrophobicity .

Lipophilicity Drug Discovery SAR

Steric Bulk Parameter: Taft's Es or Charton v Value vs. Unsubstituted Analog

The 4-tert-butyl group introduces substantially greater steric bulk compared to the hydrogen atom present in the unsubstituted analog (CAS 941931-93-7). While quantitative experimental steric parameters for this exact scaffold are absent from the primary literature, the tert-butyl group is characterized by a much larger Taft steric parameter (Es) and Charton steric value (v). For example, typical Es values are -1.54 for t-Bu vs. -0.00 for H, and Charton v values are ~0.52 for t-Bu vs. ~0.00 for H [1][2].

Steric Effects QSAR Receptor Fit

Reported Biological Activity of the Core Scaffold: Hypoglycemic and Lipid-Lowering Effects

Patents from Kyorin Pharmaceutical Co., Ltd. (EP0881219B1, JP3929512B2) describe N-substituted dioxothiazolidylbenzamide derivatives as agents that improve insulin resistance and exhibit potent hypoglycemic and lipid-lowering effects in animal models [1][2]. While the specific in vivo data for CAS 946337-85-5 is not disclosed in these patents, the compound falls within the general Markush structures claimed. The patent data suggests that the class of compounds can lower blood glucose and lipid levels in rodent models of diabetes, but no direct head-to-head comparison with the unsubstituted analog or other specific derivatives is provided.

Insulin Resistance Type 2 Diabetes Metabolic Syndrome

Targeted Application Scenarios for 4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide Based on Inferred Differentiation


Probing Hydrophobic Binding Pockets in Target-Based Assays

Due to its predicted higher lipophilicity (cLogP increase of ~1.8-2.2) versus the unsubstituted analog, this compound is rationally deployed in biochemical or cellular assays where enhanced membrane permeability or favorable hydrophobic contacts with targets such as nuclear receptors, kinases, or lipid-binding proteins are hypothesized [1]. Its differential partitioning into membranes or hydrophobic protein pockets can generate distinct activity profiles that help deconvolute target engagement mechanisms.

Structure-Activity Relationship (SAR) Studies on Metabolic Disease Targets

In medicinal chemistry campaigns aiming to optimize dioxothiazolidylbenzamide leads for insulin sensitization or lipid-lowering effects, the 4-tert-butyl analog serves as a valuable probe to assess the steric and electronic tolerance of the benzamide para-position [1]. Comparing its in vitro potency and selectivity against analogs with smaller substituents (H, Me, Cl) can map the binding site topology and guide the design of more drug-like candidates.

Negative Control or Inactive Comparator Design

Given that subtle structural changes can abolish biological activity within this chemical series, the 4-tert-butyl analog may function as a negative control if preliminary screening shows it to be inactive against a particular target while the core scaffold retains activity [1]. This differential activity would highlight the critical role of the para-substituent and validate assay specificity.

Quote Request

Request a Quote for 4-tert-butyl-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.